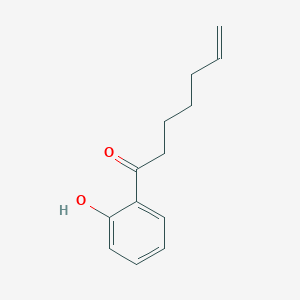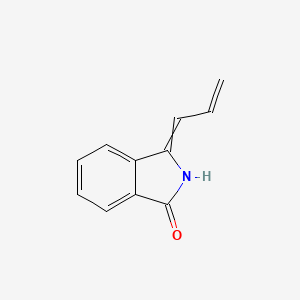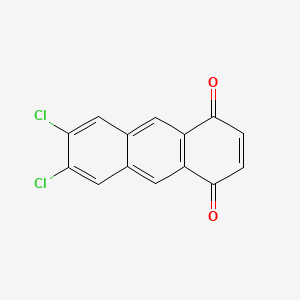
1,4-Anthracenedione, 6,7-dichloro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Anthracenedione, 6,7-dichloro- is a chemical compound with the molecular formula C14H6Cl2O4. It is also known by its other name, 6,7-dichloro-1,4-dihydroxyanthraquinone. This compound is a derivative of anthraquinone, which is an aromatic organic compound. 1,4-Anthracenedione, 6,7-dichloro- is known for its distinctive yellow crystalline appearance and is used in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
1,4-Anthracenedione, 6,7-dichloro- can be synthesized through several methods. One common method involves the chlorination of 1,4-dihydroxyanthraquinone. The reaction typically takes place in the presence of a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The reaction is carried out under controlled conditions to ensure the selective chlorination at the 6 and 7 positions .
Industrial Production Methods
In industrial settings, the production of 1,4-Anthracenedione, 6,7-dichloro- often involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions allows for efficient and high-yield production of the compound. The final product is then purified through recrystallization or other suitable purification techniques .
化学反应分析
Types of Reactions
1,4-Anthracenedione, 6,7-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it to its corresponding hydroquinone form.
Substitution: The chlorine atoms at the 6 and 7 positions can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroquinones. Substitution reactions can produce a variety of derivatives with different functional groups .
科学研究应用
1,4-Anthracenedione, 6,7-dichloro- has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.
Biology: The compound has been studied for its potential cytotoxic effects on cancer cells.
Industry: It is used in the production of dyes and pigments, particularly in the textile industry.
作用机制
The mechanism of action of 1,4-Anthracenedione, 6,7-dichloro- involves its interaction with cellular components. The compound can block nucleoside transport, which is essential for DNA and RNA synthesis. This inhibition leads to reduced cell proliferation and increased DNA fragmentation, ultimately inducing cell death. The compound’s cytotoxic effects are particularly pronounced in certain cancer cell lines, making it a potential candidate for anticancer therapy .
相似化合物的比较
Similar Compounds
1,4-Dihydroxyanthraquinone: This compound is similar in structure but lacks the chlorine atoms at the 6 and 7 positions.
1,4-Anthracenedione: The parent compound without any substituents.
6,7-Dichloroquinizarin: Another derivative with similar chlorination but different hydroxylation pattern.
Uniqueness
1,4-Anthracenedione, 6,7-dichloro- is unique due to its specific chlorination pattern, which imparts distinct chemical properties and reactivity. The presence of chlorine atoms enhances its cytotoxic effects and makes it a valuable compound for research in anticancer therapies .
属性
CAS 编号 |
404351-90-2 |
|---|---|
分子式 |
C14H6Cl2O2 |
分子量 |
277.1 g/mol |
IUPAC 名称 |
6,7-dichloroanthracene-1,4-dione |
InChI |
InChI=1S/C14H6Cl2O2/c15-11-5-7-3-9-10(4-8(7)6-12(11)16)14(18)2-1-13(9)17/h1-6H |
InChI 键 |
IEOOGXALDHYYRO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=O)C2=C(C1=O)C=C3C=C(C(=CC3=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


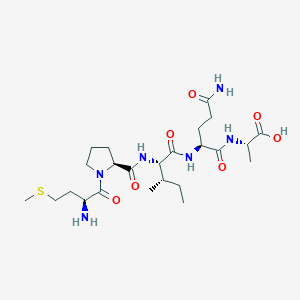
![Bicyclo[2.2.2]octan-2-imine](/img/structure/B14236556.png)
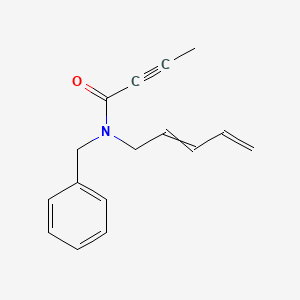
![Diethyl [(2,3-dimethylphenyl)(phenyl)methyl]phosphonate](/img/structure/B14236572.png)
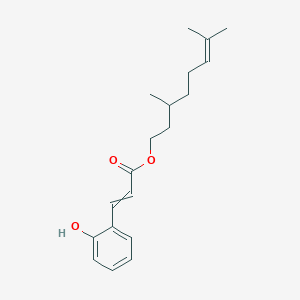
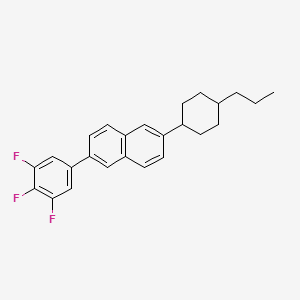
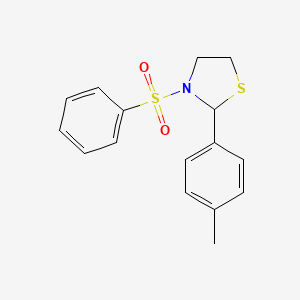

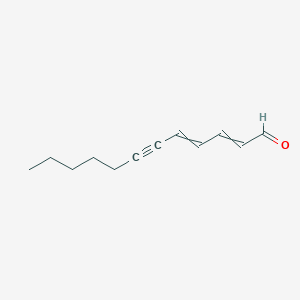
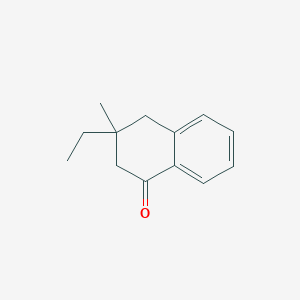
![2-[(2-{[2-(2-Fluorophenyl)ethyl]amino}ethyl)amino]-2-methylpropan-1-OL](/img/structure/B14236610.png)
